Deterenol Hydrochloride

Cardiovascular Pharmacology Adrenergic Receptors In Vitro Assays

Deterenol Hydrochloride (CAS 23239-36-3), also known as Isopropylnorsynephrine or Isopropyloctopamine, is a synthetic stimulant belonging to the phenylethanolamine class. It is primarily recognized in research settings as a non-selective β-adrenergic receptor (β-AR) agonist, demonstrating activity at β1, β2, and β3 adrenoceptor subtypes.

Molecular Formula C11H18ClNO2
Molecular Weight 231.72 g/mol
CAS No. 23239-36-3
Cat. No. B1670313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeterenol Hydrochloride
CAS23239-36-3
Synonyms1-(4-hydroxyphenyl)-2-isopropylaminoethanol
AL 842
deterenol
deterenol hydrochloride, (+-)-isomer
deterenol oxalate (2:1), (+-)-isomer
deterenol sulfate (1:1)
deterenol, (+-)-isomer
N-isopropylnorsynephrine
N-isopropyloctopamine
PI 39
PI-39
Molecular FormulaC11H18ClNO2
Molecular Weight231.72 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=CC=C(C=C1)O)O.Cl
InChIInChI=1S/C11H17NO2.ClH/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9;/h3-6,8,11-14H,7H2,1-2H3;1H
InChIKeyKTOGVIILDSYTNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Deterenol Hydrochloride Procurement Guide: Beta-Adrenergic Agonist for Cardiovascular and Metabolic Research


Deterenol Hydrochloride (CAS 23239-36-3), also known as Isopropylnorsynephrine or Isopropyloctopamine, is a synthetic stimulant belonging to the phenylethanolamine class. It is primarily recognized in research settings as a non-selective β-adrenergic receptor (β-AR) agonist, demonstrating activity at β1, β2, and β3 adrenoceptor subtypes . Chemically, it is supplied as the hydrochloride salt with a molecular weight of 231.72 g/mol and a purity typically ≥95% for research applications . Its mechanism of action involves direct stimulation of β-adrenergic receptors, leading to physiological responses such as increased heart rate, vasodepression, and lipolysis [1].

Why Generic Substitution of Deterenol Hydrochloride with Other β-Agonists is Not Supported by Data


Generic substitution within the β-adrenergic agonist class is scientifically untenable due to pronounced differences in receptor subtype selectivity, intrinsic efficacy (full vs. partial agonism), and tissue-specific effects [1]. For instance, while Deterenol is a non-selective β-agonist, its potency profile in various tissues differs markedly from both stronger non-selective agonists like Isoproterenol and selective β1- or β2-agonists [2]. Furthermore, its unique combination of cardiovascular and metabolic effects, including its documented lipolytic potency in human adipocytes and its hypotensive activity in ocular models, cannot be replicated by structurally related amines such as Synephrine or Octopamine, which show significantly lower activity or different selectivity profiles [3]. Substituting Deterenol with a more selective or less potent analog would fundamentally alter the experimental parameters and expected outcomes in established research models.

Deterenol Hydrochloride: Quantitative Evidence of Differentiation from Closest Analogs


Comparative In Vitro Potency of Deterenol vs. Isoproterenol in Cardiac and Smooth Muscle Tissues

Deterenol (N-isopropyloctopamine) is a direct-acting β-adrenergic agonist that is significantly less potent than the gold-standard non-selective agonist, Isoproterenol. This lower potency is a key differentiator for studies requiring a less extreme response or for understanding the structure-activity relationship (SAR) of β-agonists [1]. A direct in vitro comparison using isolated guinea pig tissues quantified this difference [1].

Cardiovascular Pharmacology Adrenergic Receptors In Vitro Assays

Comparative Lipolytic Activity of Deterenol in Human Adipocytes vs. Synephrine and Other Biogenic Amines

Deterenol demonstrates superior lipolytic activity compared to its structural analog, Synephrine, and other related amines found in dietary supplements [1]. A direct comparative study in isolated human adipocytes established a clear quantitative advantage [1].

Metabolic Research Lipolysis Obesity Human Adipocytes

Selective In Vitro Activity of Deterenol on β- vs. α-Adrenergic Receptors

Deterenol is characterized as a highly β-selective, direct-acting adrenergic agonist. In vitro tissue bath studies confirm its functional selectivity, showing significant activity on β-adrenergic receptor-expressing tissues but no effect on α-adrenergic receptor-expressing tissues . This functional profile distinguishes it from agonists with mixed α/β activity, such as Norepinephrine or Epinephrine [1].

Receptor Pharmacology Adrenergic Receptor Subtypes Tissue Selectivity

Comparative Hypotensive and Miotic Effects of Deterenol vs. Epinephrine in a Primate Model

Deterenol Hydrochloride is documented as an effective, non-mydriatic and non-miotic hypotensive agent for lowering intraocular pressure (IOP), positioning it as a research tool distinct from Epinephrine for ocular studies . A study in rhesus monkeys quantified its comparative efficacy and side-effect profile .

Ophthalmology Glaucoma Research Intraocular Pressure Ocular Pharmacology

Comparative Potency of Deterenol Relative to Other Trace Amines on β1-Adrenoceptors

Deterenol (Isopropyloctopamine) is significantly more potent than its close structural relatives, Octopamine and Synephrine, at the β1-adrenoceptor. This is inferred from cross-study comparisons of potency ranks established in the same experimental system (guinea pig atria) [1].

Receptor Pharmacology Structure-Activity Relationship Trace Amines β1-Adrenoceptor

Optimal Research Applications for Deterenol Hydrochloride Based on Comparative Evidence


Investigating β-Adrenergic Modulation of Human Adipocyte Lipolysis

Based on direct comparative evidence showing Deterenol's unique and potent ability to stimulate lipolysis in human adipocytes, unlike Synephrine and related amines [1], it is an optimal tool for metabolic research. Researchers studying obesity, energy homeostasis, or fat cell biology can use Deterenol to selectively activate β-AR-mediated lipolytic pathways without the confounding effects of other receptor systems [2]. This makes it a valuable compound for target validation studies and for exploring downstream signaling events in human adipose tissue [1].

Studying Glaucoma Pathophysiology and IOP Regulation Without Pupillary Side Effects

For ophthalmic research, Deterenol provides a unique pharmacological profile: it is an effective IOP-lowering agent comparable to Epinephrine but without the confounding mydriatic or miotic effects . This makes it an ideal tool for studying the specific mechanisms of aqueous humor dynamics and IOP regulation in primate models . Its use allows researchers to isolate IOP effects from changes in pupil diameter, providing a cleaner model for glaucoma research and for evaluating novel antiglaucoma drug candidates [3].

Establishing Structure-Activity Relationships for β-Adrenergic Agonists

Deterenol serves as a crucial intermediate reference compound in the structure-activity relationship (SAR) continuum of phenylethanolamine β-agonists [4]. Its potency, situated significantly below that of Isoproterenol but well above that of Octopamine and Synephrine [5], provides a valuable benchmark. Medicinal chemists and pharmacologists can use Deterenol to understand how modifications to the N-alkyl substituent (e.g., isopropyl group) influence β-AR affinity, intrinsic efficacy, and tissue selectivity [4].

Cardiovascular Research Requiring a Moderate β-Adrenergic Stimulus

In cardiovascular pharmacology, Deterenol offers a potent, direct-acting β-agonist effect that is approximately 200- to 440-fold less than that of Isoproterenol [5]. This intermediate potency is advantageous for in vitro studies using isolated cardiac tissues (e.g., guinea pig atria) where a full, maximal agonist response from Isoproterenol may be undesirable or lead to rapid tissue desensitization. Its highly β-selective functional profile, devoid of α-adrenergic activity, also simplifies the interpretation of its cardiovascular effects [5].

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